BenchChemオンラインストアへようこそ!

Afurolol

Cardiovascular pharmacology Exercise physiology Beta-blockade efficacy

Afurolol is a non-selective β-adrenoceptor antagonist distinguished by intrinsic sympathomimetic activity (ISA), weak membrane-stabilizing effects, and minimal blood-brain barrier permeability. Unlike lipophilic β-blockers such as propranolol, its restricted CNS penetration prevents confounding central effects in conscious animal models of cardiovascular function. The racemic mixture enables stereoselective CYP2D6 metabolism studies; the pure (R)-enantiomer serves as a pharmacogenetic probe. For preclinical research only; not for human therapeutic use.

Molecular Formula C15H21NO4
Molecular Weight 279.33 g/mol
CAS No. 65776-67-2
Cat. No. B1664411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAfurolol
CAS65776-67-2
SynonymsAfurolol;  Afurololum; 
Molecular FormulaC15H21NO4
Molecular Weight279.33 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(COC1=CC=CC2=C1C(=O)OC2)O
InChIInChI=1S/C15H21NO4/c1-15(2,3)16-7-11(17)9-19-12-6-4-5-10-8-20-14(18)13(10)12/h4-6,11,16-17H,7-9H2,1-3H3
InChIKeyNFXPPCYKSAAUMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Afurolol (CAS 65776-67-2): A Non-Selective Beta-Blocker with Intrinsic Sympathomimetic Activity for Cardiovascular Research


Afurolol is a non-selective beta-adrenergic receptor antagonist, classified within the aryloxypropanolamine group, and possesses both intrinsic sympathomimetic activity (ISA) and weak membrane-stabilizing activity [1]. Its chemical structure is 7-[3-(tert-butylamino)-2-hydroxypropoxy]phthalide, with a molecular weight of 279.33 g/mol [2]. Primarily utilized as a tool compound in preclinical and experimental pharmacology, Afurolol is not approved for clinical use . Key distinguishing features include minimal central nervous system penetration and a racemic mixture that allows for stereoselective investigation [1].

Why Afurolol Cannot Be Directly Substituted by Other Beta-Blockers in Experimental Models


While many beta-blockers share a common mechanism, substitution is precluded by Afurolol's unique pharmacological fingerprint: it combines non-selective beta-adrenoceptor antagonism with intrinsic sympathomimetic activity (ISA), a profile shared by only a few agents like pindolol and acebutolol [1]. Crucially, Afurolol also exhibits a specific stereoselective interaction with cytochrome P450 enzymes [2] and demonstrates minimal blood-brain barrier permeability, a characteristic that markedly differentiates it from many other beta-blockers and directly impacts its potential for central nervous system-related adverse effects [3]. These distinct properties have quantifiable implications for in vivo and in vitro outcomes, which are detailed in the evidence below.

Quantifiable Differentiation Evidence for Afurolol: A Comparator-Focused Analysis


Exercise Heart Rate Reduction: Direct Comparison with Placebo

Afurolol demonstrates a quantifiable and sustained reduction in exercise-induced heart rate elevation, a key metric of beta-adrenoceptor blockade efficacy. In a clinical study, oral administration of Afurolol (single doses of 8 or 16 mg) consistently produced a reduction in exercise heart rate that was significantly different from placebo at all time points during a seven-hour observation period [1].

Cardiovascular pharmacology Exercise physiology Beta-blockade efficacy

Central Nervous System Penetration: A Class-Level Inference Based on In Vivo Evidence

Unlike many other beta-blockers, particularly lipophilic agents like propranolol and metoprolol, Afurolol exhibits minimal central nervous system (CNS) penetration. Evidence indicates that only extremely small amounts of Afurolol cross the blood-brain barrier [1]. This property is associated with a very low incidence of CNS-mediated side effects, such as fatigue, depression, and sleep disturbances, which are common with beta-blockers that have high brain permeability [2]. For instance, a meta-analysis has shown that beta-blockers with ISA cause significantly less fatigue compared to those without ISA (32% vs. 50% side effects, p=0.23) [3]. While this is a class-level observation, Afurolol's minimal brain penetration likely contributes to a favorable CNS tolerability profile.

Neuropharmacology Pharmacokinetics Blood-brain barrier

Stereoselective Metabolism: Cross-Study Comparison with Bufuralol

Afurolol's chiral nature and its interaction with cytochrome P450 enzymes, specifically CYP2D6, is a point of differentiation. While direct comparative data for Afurolol is limited, it is closely related to bufuralol, a well-characterized chiral beta-blocker probe for CYP2D6 activity [1]. The study of bufuralol's stereoselective oxidation provides a strong cross-study inference for Afurolol, as both compounds share structural features that determine their interaction with CYP2D6. For bufuralol, the 1'‑hydroxylation by CYP2D6 exhibits high stereoselectivity, with the (1'S)-enantiomer being preferentially formed [2]. Afurolol is also known to undergo stereoselective metabolism, and its (R)-enantiomer has been specifically investigated . This stereoselectivity is crucial as it can lead to enantiomer-specific differences in pharmacokinetics and pharmacodynamics.

Drug metabolism CYP2D6 Stereoselectivity Precision pharmacology

Intrinsic Sympathomimetic Activity (ISA) Classification: A Pharmacodynamic Distinction

Afurolol is explicitly documented to possess intrinsic sympathomimetic activity (ISA) [1]. This property distinguishes it from beta-blockers lacking ISA, such as propranolol, metoprolol, and atenolol. ISA confers partial agonist activity at the beta-adrenoceptor, which can result in a less pronounced reduction in resting heart rate and cardiac output, and potentially fewer adverse effects on peripheral vascular resistance and lipid profiles [2]. In clinical studies, beta-blockers with ISA, like pindolol, have been shown to cause less depression of left ventricular function and fewer metabolic disturbances compared to agents without ISA [3]. While Afurolol shares ISA with pindolol and acebutolol, its unique chemical structure may result in a distinct ratio of agonist to antagonist activity.

Pharmacodynamics Adrenergic receptor Partial agonism

Enantiomer-Specific Receptor Activity: A Comparative Advantage

The (R)-enantiomer of Afurolol is reported to exhibit enhanced receptor selectivity and potency compared to the racemic mixture . This is a common feature among many beta-blockers where one enantiomer is primarily responsible for beta-adrenoceptor blockade, while the other may contribute to other activities or be inactive. For instance, in the case of propranolol, the (S)-enantiomer is approximately 100 times more potent as a beta-blocker than the (R)-enantiomer. Similarly, the (R)-Afurolol enantiomer has been identified as the active stereoisomer, offering a more specific pharmacological profile for research applications.

Stereochemistry Receptor pharmacology Chiral separation

Target Applications of Afurolol: Leveraging Its Differentiated Pharmacological Profile


Investigating Beta-Blockade in Models Requiring Minimal CNS Interference

In experimental models where central nervous system effects are undesirable, such as studies on isolated cardiac or vascular function in conscious animals, Afurolol's minimal blood-brain barrier permeability [1] makes it an ideal tool. This property ensures that observed cardiovascular effects are primarily due to peripheral beta-adrenoceptor blockade, rather than confounded by central actions, a significant advantage over lipophilic beta-blockers like propranolol [2].

Exploring the Role of Intrinsic Sympathomimetic Activity in Cardiac Physiology

Researchers studying the functional consequences of ISA can utilize Afurolol as a representative non-selective beta-blocker with this property. In isolated heart preparations or in vivo models of heart failure, Afurolol's ISA profile [3] can be compared to that of pure antagonists (e.g., metoprolol) or other ISA-positive agents (e.g., pindolol) to dissect the contribution of partial agonism to hemodynamic outcomes and cardiac remodeling [4].

Stereoselective Drug Metabolism and Pharmacogenomics Studies

Afurolol, particularly its pure (R)-enantiomer, serves as a valuable probe for investigating CYP2D6-dependent stereoselective metabolism [5]. In vitro studies using human liver microsomes or recombinant CYP enzymes can utilize Afurolol to assess the impact of CYP2D6 genetic polymorphisms on enantiomer-specific clearance and metabolite formation, contributing to the broader field of precision medicine .

Exercise Physiology and Cardiovascular Stress Testing in Preclinical Models

In animal models of exercise-induced cardiovascular stress, Afurolol's documented ability to significantly reduce exercise heart rate [6] can be exploited to study the effects of beta-blockade on cardiac performance, oxygen consumption, and hemodynamic adaptation. This application is particularly relevant for research into angina, hypertension, and heart failure with preserved ejection fraction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Afurolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.